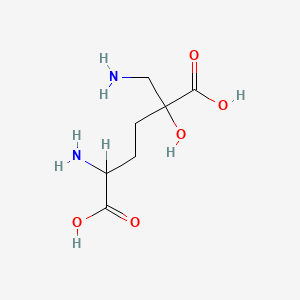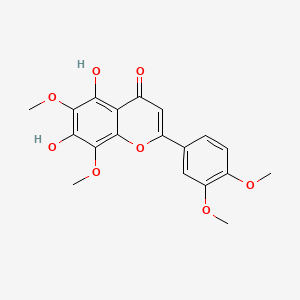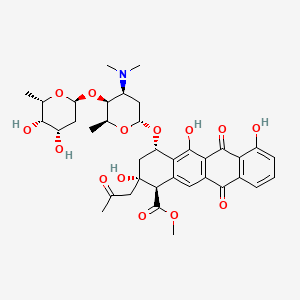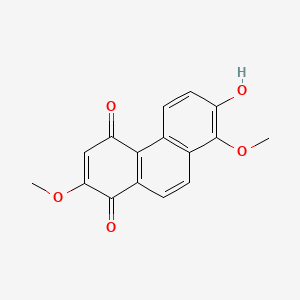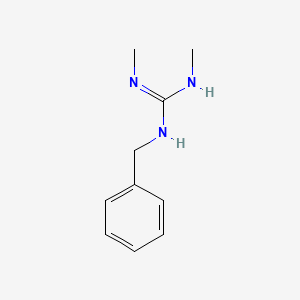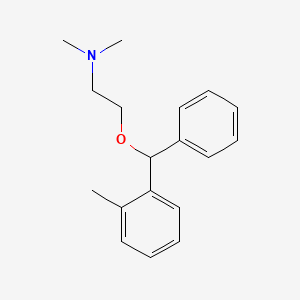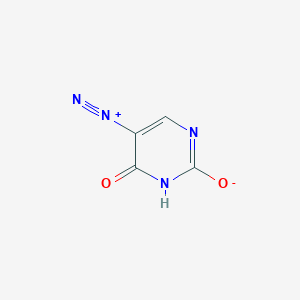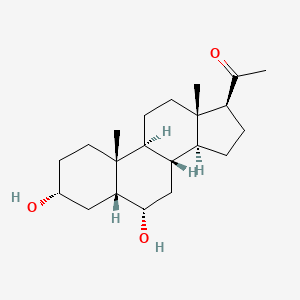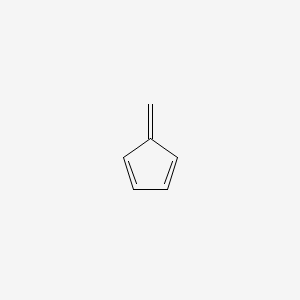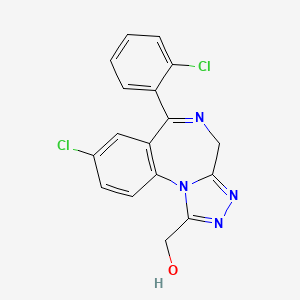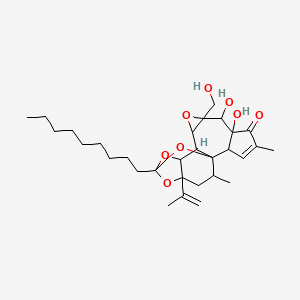
Pimelea factor P1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimelea factor P1 is a natural product found in Pimelea trichostachya, Pimelea, and other organisms with data available.
Applications De Recherche Scientifique
Overview of Pimelea Factor P1
Pimelea factor P1, often associated with alpha-1 antitrypsin (A1AT) deficiency, is a significant protein in medical research, particularly in the context of liver and lung diseases. This protein is involved in various physiological processes, including the regulation of protease activity, which is crucial in maintaining tissue homeostasis. Notably, Pimelea factor P1 has been a focal point in genetic research, providing insights into population genetics and the prevalence of genetic disorders.
Prevalence and Genetic Insights
Research has delved into the prevalence of genetic alleles associated with A1AT deficiency, a condition related to Pimelea factor P1. For instance, a study by Blanco et al. (2006) developed estimates for the prevalence of PIS and PIZ deficiency alleles of A1AT deficiency in Europe. The study is foundational in understanding the genetic distribution of these alleles, contributing to the broader understanding of Pimelea factor P1-related conditions (Blanco et al., 2006).
Involvement in Disease Pathophysiology
Pimelea factor P1's role extends to understanding disease mechanisms, such as its involvement in rheumatoid arthritis. A study by Cox and Huber (1976) highlighted the prevalence of Pi types MZ and SZ, associated with Pimelea factor P1, in adults with rheumatoid arthritis. This finding underscores the protein's significance in the pathophysiology of autoimmune diseases and its potential as a biomarker or therapeutic target (Cox & Huber, 1976).
Contribution to Genetic Disease Understanding
The research also underscores the significance of Pimelea factor P1 in understanding genetic diseases. For instance, the study on liver disease in alpha-1-antitrypsin deficiency by Sveger (1976) revealed the association between Pi phenotypes and hepatic dysfunction in newborns. This study is vital in understanding the genetic basis of liver diseases and the role of Pimelea factor P1 in these conditions (Sveger, 1976).
Propriétés
Nom du produit |
Pimelea factor P1 |
|---|---|
Formule moléculaire |
C30H44O8 |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H44O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h14,19-21,23-25,31,33-34H,2,6-13,15-16H2,1,3-5H3 |
Clé InChI |
JAQJQYMDHBSCKO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
SMILES canonique |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Synonymes |
simplexin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



